

infrared (IR) spectrum of 5-Formyl-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Formyl-2-methoxybenzoic acid

Cat. No.: B1276804

[Get Quote](#)

A Comparative Guide to the Infrared (IR) Spectrum of **5-Formyl-2-methoxybenzoic Acid**

This guide provides a comparative analysis of the infrared (IR) spectrum of **5-Formyl-2-methoxybenzoic acid** alongside structurally related alternatives. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the vibrational spectroscopy of these compounds, supported by experimental data and methodologies.

Introduction to IR Spectroscopy in Molecular Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify and characterize organic molecules. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which reveals the vibrational frequencies of the molecule's functional groups. Each functional group exhibits a characteristic absorption range, making IR spectroscopy an invaluable tool for qualitative analysis and structural elucidation.

In this guide, the IR spectrum of **5-Formyl-2-methoxybenzoic acid** is compared with those of three related compounds: vanillic acid, 4-formylbenzoic acid, and 2-methoxybenzoic acid. This comparison highlights how variations in the substitution pattern on the benzoic acid core influence the vibrational modes and, consequently, the resulting IR spectrum.

Comparative Analysis of IR Spectra

The infrared spectra of these aromatic carboxylic acids are characterized by several key absorption bands corresponding to the vibrations of their constituent functional groups: the carboxylic acid (-COOH), aldehyde (-CHO), methoxy (-OCH₃), and the benzene ring.

Predicted IR Absorption Peaks for 5-Formyl-2-methoxybenzoic Acid

Due to the limited availability of experimental spectra for **5-Formyl-2-methoxybenzoic acid**, the following table presents the predicted absorption peaks based on the characteristic frequencies of its functional groups.

Functional Group	Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
Carboxylic Acid	O-H stretch	3300-2500	Broad, Strong
Aromatic/Aldehyde	C-H stretch	3100-3000 / 2850 & 2750	Medium / Weak
Carbonyl (Acid)	C=O stretch	1730-1700	Strong
Carbonyl (Aldehyde)	C=O stretch	1710-1685	Strong
Aromatic Ring	C=C stretch	1600-1475	Medium-Weak
Carboxylic Acid	C-O stretch	1320-1210	Strong
Methoxy	C-O stretch	1275-1200 (asym) / 1075-1020 (sym)	Strong
Carboxylic Acid	O-H bend	960-900	Broad, Medium
Aromatic Ring	C-H out-of-plane bend	900-675	Strong

Experimental IR Absorption Peaks of Alternative Compounds

The following table summarizes the key experimental IR absorption peaks for vanillic acid, 4-formylbenzoic acid, and 2-methoxybenzoic acid. This data provides a basis for understanding

the spectral features of substituted benzoic acids.

Functional Group	Vibrational Mode	Vanillic Acid (cm ⁻¹)	4-Formylbenzoic Acid (cm ⁻¹)	2-Methoxybenzoic Acid (cm ⁻¹)
Hydroxyl/Carboxyl	O-H stretch	~3480 (Phenolic), 3300-2500 (Carboxylic)	3300-2500	3300-2500
Aromatic/Aldehyde	C-H stretch	~3080	~3070, ~2860, ~2760	~3070
Carbonyl (Acid)	C=O stretch	~1680	~1700	~1690
Carbonyl (Aldehyde)	C=O stretch	-	~1685	-
Aromatic Ring	C=C stretch	~1600, ~1515	~1605, ~1580	~1580, ~1490
Carboxylic Acid	C-O stretch	~1290	~1300	~1250
Methoxy/Phenolic	C-O stretch	~1235, ~1170, ~1030	-	~1250, ~1050
Carboxylic Acid	O-H bend	~920	~925	~920
Aromatic Ring	C-H out-of-plane bend	~870, ~820, ~770	~850, ~760	~810, ~750

Experimental Protocols

The following is a generalized protocol for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for such compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Objective: To acquire a high-quality FTIR spectrum of a solid organic compound.

Materials and Equipment:

- FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
- Solid sample (a few milligrams)
- Spatula
- Solvent for cleaning (e.g., isopropanol or ethanol)
- Lint-free wipes

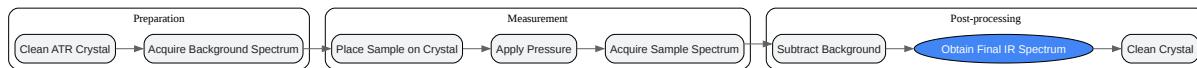
Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean and free of any residues. Clean the crystal surface with a lint-free wipe moistened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
 - Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (water vapor, carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.
- Sample Preparation and Measurement:
 - Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.
 - Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.
 - Acquire the sample spectrum. The spectrometer will scan the sample over a specified range of wavenumbers (typically 4000-400 cm^{-1}).
- Data Processing and Cleaning:
 - The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the sample.

- After the measurement, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a solvent-moistened wipe.

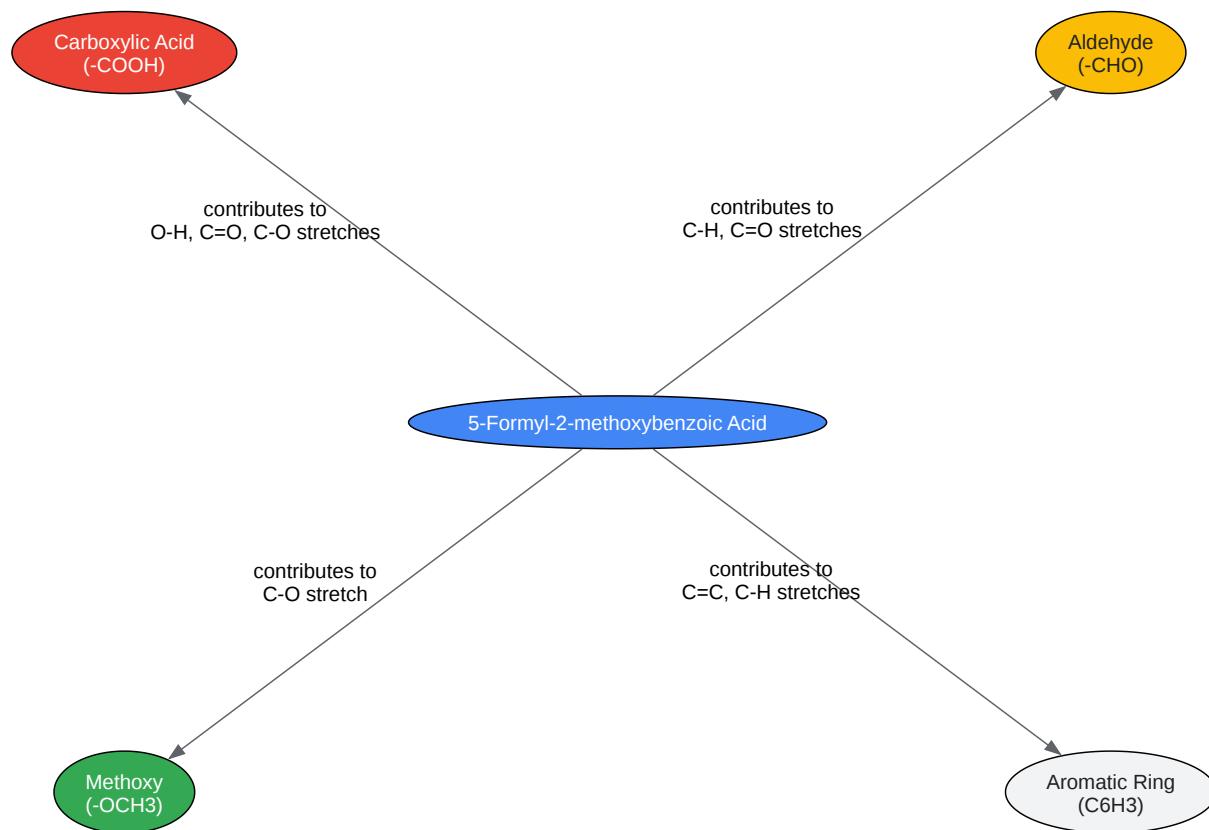
Visualizations

The following diagrams illustrate the experimental workflow for obtaining an IR spectrum and the structural relationships of the functional groups in **5-Formyl-2-methoxybenzoic acid**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for obtaining an IR spectrum using ATR-FTIR.



[Click to download full resolution via product page](#)

Caption: Functional groups of **5-Formyl-2-methoxybenzoic acid** and their contribution to the IR spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. agilent.com [agilent.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. edinst.com [edinst.com]
- 5. eng.uc.edu [eng.uc.edu]
- To cite this document: BenchChem. [infrared (IR) spectrum of 5-Formyl-2-methoxybenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1276804#infrared-ir-spectrum-of-5-formyl-2-methoxybenzoic-acid\]](https://www.benchchem.com/product/b1276804#infrared-ir-spectrum-of-5-formyl-2-methoxybenzoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com